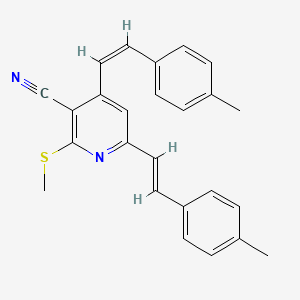
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C25H22N2S . It has a molecular weight of 382.5 g/mol . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Applications De Recherche Scientifique
Photovoltaic Applications
A study on a related compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, highlights its potential in dye-sensitized solar cells (DSSCs). This compound, when used as a co-sensitizer dye, exhibited a much higher molar extinction coefficient than the conventional N719 dye. It significantly improved the efficiency of DSSCs by 1.78 times compared to devices based solely on N719. This suggests that compounds with a similar structure, including 4,6-Bis(4-methylstyryl)-2-(methylsulfanyl)nicotinonitrile, may also find utility in enhancing photovoltaic performance through increased spectral coverage and efficiency (B. Hemavathi et al., 2019).
Medicinal Chemistry
In the realm of medicinal chemistry, structural analogs of this compound have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds derived from similar nicotinonitriles were assessed against Trypanosoma and Plasmodium species, with several showing potent inhibitory activity. This implies potential applications in developing novel antiprotozoal agents (M. Ismail et al., 2003).
Materials Science
In materials science, the synthesis of polymers and nanomaterials often employs compounds with functional groups similar to those in this compound. For example, research on novel sulfonated thin-film composite nanofiltration membranes utilized sulfonated aromatic diamine monomers to improve water flux and dye rejection capabilities. This suggests that derivatives of this compound could be relevant in designing advanced filtration materials with enhanced performance (Yang Liu et al., 2012).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-18-4-8-20(9-5-18)12-14-22-16-23(27-25(28-3)24(22)17-26)15-13-21-10-6-19(2)7-11-21/h4-16H,1-3H3/b14-12-,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXHPYFLWAMIF-PMJBJKLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SC)C=CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SC)/C=C/C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)
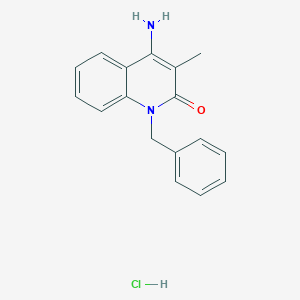
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2751901.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
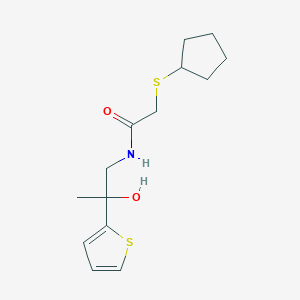

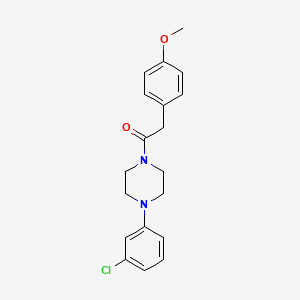

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)
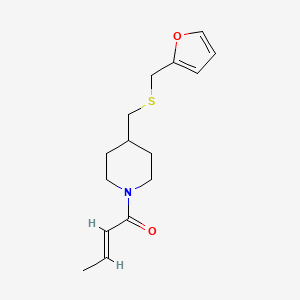
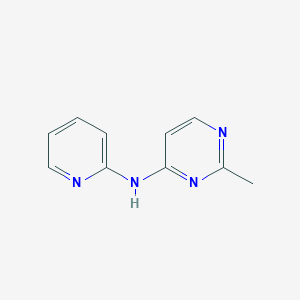
![8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2751917.png)
![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)
![1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride](/img/structure/B2751922.png)